Methyl 2-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzenecarboxylate
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Description
“Methyl 2-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzenecarboxylate” is a chemical compound with the linear formula C16H17NO6S . It is also known by its CAS Number: 383148-37-6 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via a Schiff bases reduction route . The reduction process involved the use of powerful reducing agents like sodium borohydride (NaBH4), which is known for its selectivity and does not affect reducible substituents such as nitro and chloride during the reduction process .Molecular Structure Analysis
The molecular structure of this compound consists of asymmetric units of C16H20N2O . The structure is stabilized by secondary intermolecular interactions .Scientific Research Applications
Synthesis and Chemical Transformation
- The compound undergoes specific cyclization reactions in the presence of bases, leading to the formation of distinct anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing its reactivity and potential for creating novel heterocyclic compounds (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
- Another study focused on optimizing the synthesis process of a related compound, highlighting the efficiency improvements in reaction yields through process optimization, which is crucial for industrial applications (Xu, Guo, Li, & Liu, 2018).
Molecular Structure Analysis
- Research on the crystal structure of related compounds elucidates the molecular geometry and potential intermolecular interactions, which are important for understanding the chemical behavior and designing materials with desired properties (Ming & South, 2004).
Potential Applications in Materials Science
- A study on the synthesis and characterization of zinc phthalocyanine derivatives with substituted benzenesulfonamide groups, containing the structural motif similar to the compound , discusses their photophysical properties and potential applications in photodynamic therapy for cancer treatment, showcasing the relevance of such compounds in medical applications (Pişkin, Canpolat, & Öztürk, 2020).
Photolysis and Environmental Studies
- The photolysis of tribenuron-methyl, which shares a similar sulfonylurea structure, on different surfaces, has been studied to understand the degradation pathways and environmental fate of such compounds, relevant for assessing the environmental impact of related chemicals (Bhattacharjeel & Dureja, 2002).
Properties
IUPAC Name |
methyl 2-methoxy-4-[(4-methoxyphenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-21-12-5-7-13(8-6-12)24(19,20)17-11-4-9-14(16(18)23-3)15(10-11)22-2/h4-10,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVSRTXUEUTRLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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